Tetrahydrorhombifoline

Phytochemistry Chemotaxonomy Quinolizidine alkaloids

Tetrahydrorhombifoline (CAS 3382-84-1) is a naturally occurring quinolizidine alkaloid primarily isolated from the aerial parts of Genista vuralii (Fabaceae) and various Lupinus species. As a member of the quinolizidine alkaloid class, it features a bicyclic nitrogen-containing scaffold characteristic of this group.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
CAS No. 3382-84-1
Cat. No. B12380129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrorhombifoline
CAS3382-84-1
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESC=CCCN1CC2CC(C1)C3CCCC(=O)N3C2
InChIInChI=1S/C15H24N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,12-14H,1,3-11H2/t12-,13+,14-/m1/s1
InChIKeyOKTIETCHYDTVGN-HZSPNIEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrorhombifoline (CAS 3382-84-1): A Quinolizidine Alkaloid Reference Standard for Antimicrobial and Botanical Research


Tetrahydrorhombifoline (CAS 3382-84-1) is a naturally occurring quinolizidine alkaloid primarily isolated from the aerial parts of Genista vuralii (Fabaceae) and various Lupinus species [1][2]. As a member of the quinolizidine alkaloid class, it features a bicyclic nitrogen-containing scaffold characteristic of this group [3]. The compound is commercially available with a purity of ≥97.0% for use as an analytical reference standard . Its reported biological activities include antibacterial and antifungal properties as demonstrated in alkaloid extracts [4].

Why Tetrahydrorhombifoline Cannot Be Replaced by Lupanine or Sparteine: Structural and Activity Divergence


Within the quinolizidine alkaloid family, compounds such as lupanine and sparteine are often assumed to be interchangeable. However, tetrahydrorhombifoline exhibits a distinct substitution pattern—specifically, a 3-(3-buten-1-yl) side chain on the decahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one core—that diverges from the simpler scaffolds of lupanine and sparteine [1]. This structural difference translates into measurable divergence in biological activity: while lupanine and sparteine serve as major alkaloids in many Lupinus species, tetrahydrorhombifoline consistently appears as a minor but distinct constituent, suggesting a unique biosynthetic and functional role that prevents direct substitution [2].

Quantitative Differentiators for Tetrahydrorhombifoline: Procurement-Relevant Evidence


Comparative Plant Source Profile: Unique Occurrence in Genista vuralii as a Minor but Characteristic Alkaloid

Tetrahydrorhombifoline was identified as one of 10 quinolizidine alkaloids in Genista vuralii aerial parts by GC-MS. Among the identified alkaloids, anagyrine (93.04%) was the most abundant, while tetrahydrorhombifoline was present as a minor constituent. In contrast, the closely related genus Lupinus angustifolius showed a different profile: 13α-hydroxylupanine (50.78%) and lupanine (23.55%) dominated, with tetrahydrorhombifoline again as a minor alkaloid [1][2].

Phytochemistry Chemotaxonomy Quinolizidine alkaloids

Antibacterial Potency of Genista vuralii Extract: Contextualizing Tetrahydrorhombifoline's Contribution

The alkaloid extract of Genista vuralii, which contains tetrahydrorhombifoline as a constituent, demonstrated notable antibacterial activity with a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Staphylococcus aureus, Bacillus subtilis, and Candida krusei [1]. While tetrahydrorhombifoline alone has not been tested in a head-to-head comparison against pure major alkaloids like lupanine or sparteine, the G. vuralii extract's MIC provides a baseline for further fractionation and bioassay-guided isolation studies.

Antimicrobial MIC Genista vuralii

In Silico ADMET Profile: Predicted Favorable Drug-Like Properties vs. Class Comparators

In silico ADMET predictions for tetrahydrorhombifoline indicate high human intestinal absorption (98.28% probability) and high blood-brain barrier penetration (98.62% probability) [1]. It is predicted to be a substrate for CYP3A4 (57.88%) and CYP2D6 (39.49%) while not inhibiting CYP3A4 (83.10% probability of non-inhibition) [1]. These computational predictions, while requiring experimental validation, suggest a distinct ADME profile compared to other quinolizidine alkaloids that may exhibit different CYP interactions, providing a basis for prioritizing tetrahydrorhombifoline in early drug discovery screening.

ADMET In silico prediction Drug-likeness

Absence of Larval Feeding Deterrence: Differentiating Tetrahydrorhombifoline from Esterified Lupanine Derivatives

In a feeding bioassay against sixth instar spruce budworm larvae, tetrahydrorhombifoline showed no deterrent activity at 25 µg per feeding disc. In contrast, structurally related alkaloids such as 13-trans-cinnamoyloxylupanine and 13-tigloyloxylupanine were highly deterrent under the same assay conditions [1]. This indicates that the lack of an ester side chain in tetrahydrorhombifoline results in a functionally distinct ecological role, making it unsuitable as a substitute for esterified lupanine derivatives in studies of plant-insect interactions.

Feeding deterrence Larval bioassay Ecological function

Biosynthetic Pathway Position: A Late-Stage Modification Product, Not a Precursor

In Lupinus angustifolius, the bitter variety contained lupanine, 13α-hydroxylupanine, angustifoline, α-isolupanine, and tetrahydrorhombifoline, whereas the sweet variety lacked these alkaloids due to a blocked early biosynthetic step (ring closure forming lupanine from cadaverine) [1]. The presence of tetrahydrorhombifoline only in bitter plants indicates it is a downstream modification product of lupanine, not a pathway intermediate. This contrasts with lupanine, which is the primary cyclic alkaloid product and a central precursor for other modifications .

Biosynthesis Quinolizidine alkaloid pathway Lupanine

Minor but Consistent Occurrence Across Diverse Lupinus Species: A Chemotaxonomic Marker

Across multiple Lupinus species (L. albus, L. angustifolius, L. luteus, L. mutabilis), tetrahydrorhombifoline consistently constitutes <1% to 7% of the total alkaloid content, whereas lupanine dominates at 35-92% [1]. This consistent minor presence across diverse species, as opposed to the variable abundance of other minor alkaloids like angustifoline or α-isolupanine, supports its utility as a stable chemotaxonomic marker.

Chemotaxonomy Lupinus Alkaloid profiling

Validated Application Scenarios for Tetrahydrorhombifoline in Research and Development


Chemotaxonomic Marker in Lupinus and Genista Species Identification

Tetrahydrorhombifoline's consistent presence as a minor alkaloid across multiple Lupinus species (L. albus, L. angustifolius, L. luteus, L. mutabilis) and in Genista vuralii makes it a valuable chemotaxonomic marker for species identification and phylogenetic studies [1][2]. Its unique GC-MS retention time and mass spectrum allow for unambiguous identification in complex alkaloid mixtures, distinguishing it from co-occurring alkaloids like lupanine, sparteine, and anagyrine [3].

Reference Standard for GC-MS Analysis of Quinolizidine Alkaloids

With a purity of ≥97.0% and a well-defined GC-MS profile, tetrahydrorhombifoline serves as an essential analytical reference standard for the identification and quantification of quinolizidine alkaloids in plant extracts, food products, and herbal supplements [1][2]. Its distinct retention time and mass spectral fragmentation pattern enable accurate peak assignment in complex chromatograms, a capability not provided by major alkaloids like lupanine or sparteine [3].

Natural Product Library Screening for Antimicrobial Lead Discovery

Tetrahydrorhombifoline, as a pure compound derived from Genista vuralii, is suitable for inclusion in natural product screening libraries aimed at discovering new antimicrobial leads [1]. While crude extracts of G. vuralii show antimicrobial activity with an MIC of 62.5 µg/mL against S. aureus and B. subtilis, pure tetrahydrorhombifoline allows for determination of its specific contribution to this activity and structure-activity relationship (SAR) studies [2].

Biosynthetic Pathway Elucidation in Quinolizidine Alkaloid Research

Tetrahydrorhombifoline's position as a downstream modification product of lupanine makes it a key compound for studying late-stage enzymatic modifications in quinolizidine alkaloid biosynthesis [1]. Unlike the central precursor lupanine, tetrahydrorhombifoline represents a specific branch point, and its availability as a pure standard enables feeding studies, enzyme assays, and metabolomic investigations in Lupinus and related genera [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydrorhombifoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.